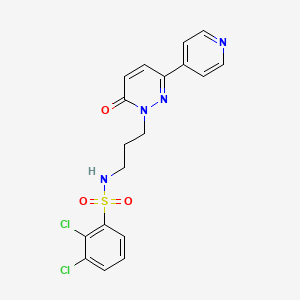
1-(2,2-Difluoroethyl)-2-ethyl-4-prop-2-ynylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-Difluoroethyl)-2-ethyl-4-prop-2-ynylpiperazine is a synthetic compound characterized by the presence of a piperazine ring substituted with a difluoroethyl group, an ethyl group, and a prop-2-ynyl group
Vorbereitungsmethoden
The synthesis of 1-(2,2-Difluoroethyl)-2-ethyl-4-prop-2-ynylpiperazine involves several steps, typically starting with the preparation of the piperazine ring. The difluoroethyl group can be introduced using difluoromethylation reagents, while the ethyl and prop-2-ynyl groups are added through alkylation reactions. Common reagents used in these processes include difluoromethyl iodide and alkyl halides .
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often employ catalysts and specific reaction conditions to ensure the efficient formation of the desired product .
Analyse Chemischer Reaktionen
1-(2,2-Difluoroethyl)-2-ethyl-4-prop-2-ynylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoroethyl group can be replaced by other nucleophiles such as thiols, amines, or alcohols
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2,2-Difluoroethyl)-2-ethyl-4-prop-2-ynylpiperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs with improved metabolic stability and bioavailability.
Industry: The compound is used in the production of materials with specific properties, such as increased hydrophobicity or enhanced thermal stability
Wirkmechanismus
The mechanism of action of 1-(2,2-Difluoroethyl)-2-ethyl-4-prop-2-ynylpiperazine involves its interaction with molecular targets such as enzymes and receptors. The difluoroethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. The specific pathways involved depend on the compound’s structure and the nature of its interactions with target molecules .
Vergleich Mit ähnlichen Verbindungen
1-(2,2-Difluoroethyl)-2-ethyl-4-prop-2-ynylpiperazine can be compared with other fluorinated piperazine derivatives, such as:
1-(2,2-Difluoroethyl)-4-methylpiperazine: Similar in structure but with a methyl group instead of an ethyl and prop-2-ynyl group.
1-(2,2-Difluoroethyl)-2,4-dimethylpiperazine: Contains two methyl groups instead of the ethyl and prop-2-ynyl groups.
1-(2,2-Difluoroethyl)-4-phenylpiperazine: Features a phenyl group instead of the ethyl and prop-2-ynyl groups
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
IUPAC Name |
1-(2,2-difluoroethyl)-2-ethyl-4-prop-2-ynylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F2N2/c1-3-5-14-6-7-15(9-11(12)13)10(4-2)8-14/h1,10-11H,4-9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHXPNUTQFTEFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCN1CC(F)F)CC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
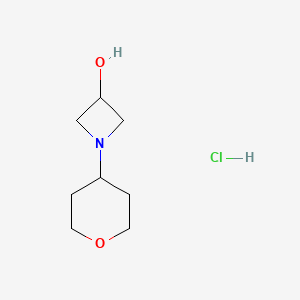
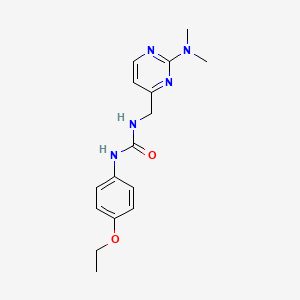
![4-[3-[(3-Cyclopropyl-6-oxopyridazin-1-yl)methyl]azetidine-1-carbonyl]benzonitrile](/img/structure/B2701626.png)
![ethyl 5-[(E)-N'-[(4-chlorophenyl)methoxy]imidamido]-3-[2-(2,4-dichlorobenzoyloxy)ethoxy]-1,2-oxazole-4-carboxylate](/img/structure/B2701627.png)
![1-[3-[(2-Methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2701629.png)
![7,7-Dimethyl-N-[3-[methyl(prop-2-ynyl)amino]propyl]-1-pyridin-2-yl-6,8-dihydro-4H-pyrazolo[4,3-c]azepine-5-carboxamide](/img/structure/B2701631.png)
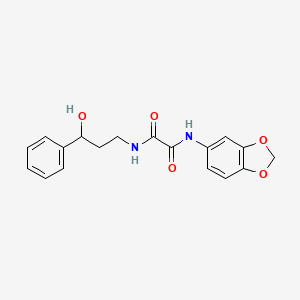
![2-(6-chloro-1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2701635.png)
![8-(4-fluorophenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2701638.png)
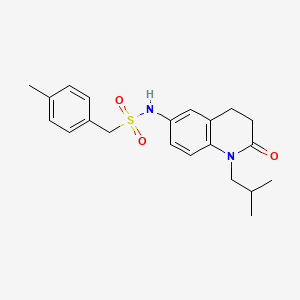


![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-ylmethanol](/img/structure/B2701644.png)
